Ulixacaltamide hydrochloride
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Overview
Description
Ulixacaltamide hydrochloride is a small molecule inhibitor of T-type calcium channels, developed by Praxis Precision Medicines. It is currently under clinical development for the treatment of essential tremor and Parkinson’s disease . The compound is administered orally in tablet form and targets the T-type calcium channels to alleviate symptoms associated with these neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ulixacaltamide hydrochloride involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis to a commercial scale. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and purity of the final product, and adhering to regulatory standards for pharmaceutical manufacturing. The process would likely involve batch or continuous flow reactors, purification steps such as crystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Ulixacaltamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Ulixacaltamide hydrochloride has several scientific research applications, particularly in the fields of neurology and pharmacology:
Mechanism of Action
Ulixacaltamide hydrochloride exerts its effects by selectively inhibiting T-type calcium channels, which are involved in regulating neuronal firing patterns in the cerebello-thalamo-cortical circuit . By blocking these channels, this compound reduces abnormal burst firing of neurons, which is associated with tremor activity in essential tremor and motor symptoms in Parkinson’s disease .
Comparison with Similar Compounds
Z944: Another T-type calcium channel inhibitor with similar pharmacological properties.
Ethosuximide: A medication used to treat absence seizures that also targets T-type calcium channels.
Mibefradil: A calcium channel blocker that inhibits both T-type and L-type calcium channels.
Comparison: Ulixacaltamide hydrochloride is unique in its high selectivity for T-type calcium channels, which makes it a promising candidate for treating essential tremor and Parkinson’s disease with potentially fewer side effects compared to less selective compounds . Its development is based on the CEREBRUM small molecule platform, which aims to create highly targeted therapies for neurological disorders .
Properties
CAS No. |
1797986-84-5 |
---|---|
Molecular Formula |
C19H28Cl2FN3O2 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide;hydrochloride |
InChI |
InChI=1S/C19H27ClFN3O2.ClH/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14;/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25);1H |
InChI Key |
JRMXLKZWGMAABP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl |
Origin of Product |
United States |
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